molecular formula C13H8Cl4O2S B1595279 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)- CAS No. 116807-52-4

1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)-

Cat. No.: B1595279
CAS No.: 116807-52-4
M. Wt: 370.1 g/mol
InChI Key: ZNXQPIPGYODIDR-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)- is a chlorinated biphenyl compound with a methylsulfonyl group attached to the third carbon of the biphenyl structure. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their persistence in the environment and potential health hazards.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Chlorination of biphenyl can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and sulfonylation processes. These processes are carried out under controlled conditions to ensure the safety and purity of the final product.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of sulfonyl chlorides or sulfones.

  • Reduction: Reduction reactions can lead to the removal of chlorine atoms, producing less chlorinated biphenyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Sulfonyl Chlorides: Resulting from oxidation reactions.

  • Less Chlorinated Biphenyls: Resulting from reduction reactions.

  • Functionalized Biphenyls: Resulting from substitution reactions.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

  • Biology: Studied for its effects on biological systems and potential toxicity.

  • Medicine: Investigated for its potential use in pharmaceuticals and drug development.

  • Industry: Employed in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with biological molecules and pathways. It may bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,1'-Biphenyl, 2,2',4',5-tetrachloro-: Similar in structure but without the methylsulfonyl group.

  • 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-: Another isomer with different positions of chlorine atoms.

  • 1,1'-Biphenyl, 2,3,4,5-tetrachloro-: Another isomer with different positions of chlorine atoms.

Uniqueness: The presence of the methylsulfonyl group in this compound distinguishes it from other similar biphenyls, potentially altering its chemical properties and biological activity.

Properties

IUPAC Name

2,5-dichloro-1-(2,4-dichlorophenyl)-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(15)4-10(13(12)17)9-3-2-7(14)5-11(9)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXQPIPGYODIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151530
Record name 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116807-52-4
Record name 3-(Methylsulfonyl)-2,2′,4′,5-tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116807-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116807524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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